5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
CAS No.: 136011-44-4
Cat. No.: VC17332288
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136011-44-4 |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |
| Standard InChI Key | BXAUKCWSBUACBG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione, reflects its complex substitution pattern. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S |
| Molecular weight | 334.43 g/mol |
| SMILES notation | CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
| XLogP3-AA | 3.9 (calculated) |
The pyrimidine ring's C-5 position bears an ethyl group (–CH<sub>2</sub>CH<sub>3</sub>), while the N-1 position is substituted with an ethoxymethyl moiety (–CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>). The C-6 thioether linkage connects to a 3,5-dimethylphenyl group, creating a sterically hindered environment critical for target binding .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous compounds reveal:
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Planar pyrimidine ring with slight puckering at C-5 and C-6 positions
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Dihedral angle of 87.3° between pyrimidine and phenylthio planes
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Hydrogen bonding network involving N3–H⋯O4 (2.89 Å) and C2=O⋯H–C(ethoxymethyl) (3.12 Å)
The ethoxymethyl side chain adopts a gauche conformation relative to the pyrimidine ring, minimizing steric clashes with the 3,5-dimethylphenyl group .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Base formation: Alkylation of 5-ethyluracil with chloromethyl ethyl ether under phase-transfer conditions (yield: 68%)
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Thiolation: Lithiation at C-6 using lithium tetramethylpiperidide (LTMP), followed by reaction with 3,5-dimethylphenyl disulfide (yield: 52%)
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Purification: Sequential chromatography on silica gel (hexane:ethyl acetate 3:1) and recrystallization from ethanol/water
Critical parameters include:
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Reaction temperature maintained at −78°C during lithiation
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Strict exclusion of moisture to prevent hydrolysis of intermediates
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Use of N,N-dimethylformamide as polar aprotic solvent for SN2 reactions
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal:
| Modification | Effect on EC<sub>50</sub> (HIV-1/IIIB) |
|---|---|
| C-5 ethyl → methyl | 8.7-fold decrease in potency |
| C-5 ethyl → isopropyl | 3.2-fold increase in potency |
| 3,5-dimethyl → H | Complete loss of activity |
| Ethoxymethyl → methyl | 42-fold decrease in potency |
The 3,5-dimethylphenylthio group contributes ~70% of total binding energy through hydrophobic interactions with reverse transcriptase's Tyr181, Tyr188, and Trp229 residues .
Antiviral Activity Profile
Potency Against Wild-Type HIV-1
In CEM cell cultures infected with HIV-1 strain IIIB:
| Assay Type | EC<sub>50</sub> (μM) | Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>) |
|---|---|---|
| Cytopathic effect | 0.033 ± 0.004 | >3,000 |
| p24 antigen production | 0.029 ± 0.006 | >3,448 |
| Syncytium formation | 0.041 ± 0.009 | >2,439 |
Activity persists in primary human lymphocytes (EC<sub>90</sub> = 0.11 μM) and macrophage cultures (EC<sub>90</sub> = 0.19 μM) .
Resistance Profile Against NNRTI-Resistant Mutants
| HIV-1 Mutant | EC<sub>50</sub> (μM) | Fold Resistance |
|---|---|---|
| L100I | 0.15 ± 0.03 | 4.5 |
| K103N | 1.54 ± 0.49 | 46.7 |
| Y181C | 0.34 ± 0.16 | 10.3 |
| Y188H | 10.2 ± 3.7 | 309.1 |
Notably, the compound maintains submicromolar activity against L100I and Y181C mutants that confer high-level resistance (>100-fold) to nevirapine and efavirenz .
Mechanism of Action
Reverse Transcriptase Inhibition
The compound acts through:
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Non-competitive inhibition of HIV-1 reverse transcriptase (RT) with K<sub>i</sub> = 8.3 nM
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Allosteric modulation of RT's p66 thumb subdomain (residues 227–235)
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Covalent adduct formation with Cys280 thiol group (k<sub>inact</sub> = 0.18 min<sup>−1</sup>)
Pre-steady-state kinetic analysis shows:
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dNTP incorporation rate reduced from 48 s<sup>−1</sup> (control) to 2.1 s<sup>−1</sup>
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Processivity decreases from 180 nt to 12 nt per binding event
Oxidative Stress Modulation
Secondary mechanisms include:
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Glutathione depletion (IC<sub>50</sub> = 4.7 μM in Jurkat cells)
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NF-κB inhibition through IκBα stabilization (EC<sub>50</sub> = 2.1 μM)
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HIV-LTR transactivation reduced by 78% at 1 μM concentration
Comparative Analysis with Structural Analogues
| Compound | EC<sub>50</sub> (μM) | Mutant Activity (Y181C) | Metabolic Stability (t<sub>1/2</sub>, h) |
|---|---|---|---|
| Nevirapine | 0.12 | >10 | 2.3 |
| Efavirenz | 0.009 | >5 | 8.1 |
| Target Compound | 0.033 | 0.34 | 6.7 |
| E-BPU-SdM | 0.007 | 0.05 | 4.9 |
The 3,5-dimethylphenylthio group confers 12-fold greater metabolic stability compared to unsubstituted phenylthio analogues in human liver microsomes .
Resistance Mechanisms and Viral Escape
Mutation-Induced Resistance
The Y188H mutation in RT induces:
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7.3 Å displacement of compound from binding pocket
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Loss of π-π stacking with Tyr188 side chain
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Reduced van der Waals contacts (from 18 to 6 interactions)
Molecular dynamics simulations show Y188H increases binding pocket volume from 412 Å<sup>3</sup> to 587 Å<sup>3</sup>, enabling compound rotation that disrupts critical hydrogen bonds .
Overcoming Resistance
Strategies to enhance mutant coverage include:
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